molecular formula C24H19N5O B13440950 9N-Trityl Guanine-13C2,15N

9N-Trityl Guanine-13C2,15N

Cat. No.: B13440950
M. Wt: 396.4 g/mol
InChI Key: JPRZNDHSBUBJNH-DROVMUMNSA-N
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Description

9N-Trityl Guanine-13C2,15N: is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of guanine, a purine nucleobase, and is labeled with carbon-13 and nitrogen-15 isotopes. The molecular formula of this compound is C22C2H19N4NO, and it has a molecular weight of 396.42 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9N-Trityl Guanine-13C2,15N involves the introduction of trityl (triphenylmethyl) protecting groups to the guanine molecule. The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 during the synthesis process. The reaction typically involves the use of trityl chloride and guanine in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of stable isotopes. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 9N-Trityl Guanine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted guanine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9N-Trityl Guanine-13C2,15N is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy. The stable isotopes provide distinct signals that help in the structural elucidation of complex molecules .

Biology: In biological research, the compound is used to study nucleic acid interactions and enzyme mechanisms. The isotopic labeling allows for precise tracking of the compound in biochemical assays .

Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolism and distribution of drugs in the body .

Industry: In the industrial sector, the compound is used in the production of high-purity chemicals and as a standard for quality control in analytical laboratories .

Mechanism of Action

The mechanism of action of 9N-Trityl Guanine-13C2,15N involves its interaction with nucleic acids and enzymes. The trityl group provides steric protection, allowing the guanine moiety to participate in specific biochemical reactions. The isotopic labeling enables detailed studies of molecular interactions and pathways. The compound targets nucleic acid-binding proteins and enzymes involved in purine metabolism .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications. The carbon-13 and nitrogen-15 isotopes offer unique NMR signals, making it a valuable tool for structural and mechanistic studies.

Properties

Molecular Formula

C24H19N5O

Molecular Weight

396.4 g/mol

IUPAC Name

2-amino-9-trityl-1H-purin-6-one

InChI

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1

InChI Key

JPRZNDHSBUBJNH-DROVMUMNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[15N][13C]5=[13C]4N=C(NC5=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Origin of Product

United States

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